2-Methylglycidyl acrylate 2-Methylglycidyl acrylate
Brand Name: Vulcanchem
CAS No.: 19900-46-0
VCID: VC18725560
InChI: InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

2-Methylglycidyl acrylate

CAS No.: 19900-46-0

Cat. No.: VC18725560

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylglycidyl acrylate - 19900-46-0

Specification

CAS No. 19900-46-0
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name (2-methyloxiran-2-yl)methyl prop-2-enoate
Standard InChI InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3
Standard InChI Key ARYIITVULFDIQB-UHFFFAOYSA-N
Canonical SMILES CC1(CO1)COC(=O)C=C

Introduction

Structural and Chemical Identity of 2-Methylglycidyl Acrylate

Molecular Architecture

2-Methylglycidyl acrylate (C₇H₁₀O₃) is an acrylate ester derivative featuring a methyl-substituted epoxide (glycidyl) group. Its IUPAC name, (2-methyloxiran-2-yl)methyl prop-2-enoate, reflects the integration of a methacrylic acid backbone with a 2-methyloxirane moiety . The molecule’s bifunctionality arises from two reactive sites:

  • Acrylate group: A vinyl (-CH₂-CH₂-) bond adjacent to a carbonyl (-C=O), enabling free-radical polymerization.

  • Epoxide group: A strained three-membered cyclic ether (oxirane) capable of ring-opening reactions with nucleophiles like amines, acids, or alcohols.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number19900-46-0
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
SMILES NotationCC1(CO1)COC(=O)C=C
InChI KeyARYIITVULFDIQB-UHFFFAOYSA-N

Physicochemical Properties

Data gaps persist in publicly available records, but inferences from analogous glycidyl acrylates suggest:

  • Solubility: Likely miscible with polar aprotic solvents (e.g., acetone, ethyl acetate) due to the epoxy group’s polarity, but limited water solubility (<1 g/100 mL at 20°C).

  • Reactivity: The epoxide ring’s strain (~114 kJ/mol) predisposes it to nucleophilic attack, while the acrylate’s vinyl group participates in chain-growth polymerization.

Synthesis and Industrial Production

Manufacturing Pathways

No industrial-scale synthesis protocols are publicly documented, but laboratory methods typically involve:

  • Epoxidation of Allyl Acrylates: Reaction of 2-methylallyl acrylate with peracetic acid to form the epoxide ring.

  • Transesterification: Glycidol derivatives react with acryloyl chloride in the presence of base catalysts (e.g., triethylamine).

Key Challenges:

  • Purity Control: Epoxide groups are prone to premature ring-opening during synthesis, necessitating inert atmospheres and low temperatures.

  • Stabilization: Commercial batches may contain inhibitors (e.g., hydroquinone monomethyl ether) to prevent spontaneous polymerization.

Applications in Advanced Material Science

Crosslinking Agent for Specialty Polymers

2-Methylglycidyl acrylate’s dual functionality makes it invaluable in synthesizing:

  • Thermoset Resins: Epoxy-acrylate hybrids cured with diamines exhibit enhanced glass transition temperatures (T₉) and tensile strength.

  • Pressure-Sensitive Adhesives: Copolymerization with butyl acrylate introduces crosslinks that improve shear resistance without compromising tack.

Surface Coatings and Modifications

Grafting 2-methylglycidyl acrylate onto polyolefins (e.g., polyethylene) via electron-beam irradiation introduces polar epoxy sites, enhancing paint adhesion and printability.

Table 2: Representative Copolymer Formulations

Base MonomerFunction of 2-Methylglycidyl AcrylateOutcome
Methyl MethacrylateCrosslinker (5–10 wt%)Increased hardness, reduced UV degradation
Styrene-ButadieneReactive diluent (15–20 wt%)Lower viscosity, improved flow
Exposure RouteMitigation Measure
InhalationLocal exhaust ventilation, respirators (FFP3)
Skin ContactNitrile gloves, impermeable lab coats
StorageRefrigeration (2–8°C), inert gas blanket

Research Gaps and Future Directions

Unresolved Technical Challenges

  • Kinetic Studies: Reactivity ratios (r₁, r₂) for copolymer systems remain unquantified, hindering predictive modeling .

  • Ecotoxicology: No data exists on aquatic toxicity or biodegradability, complicating environmental risk assessments .

Emerging Opportunities

  • 3D Printing Resins: Photoinitiated curing of epoxy-acrylate blends could enable high-resolution additive manufacturing.

  • Drug Delivery Systems: Functionalized nanoparticles using 2-methylglycidyl acrylate may allow pH-responsive drug release.

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